molecular formula C25H22INO4 B1310858 (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid CAS No. 269396-73-8

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid

Cat. No.: B1310858
CAS No.: 269396-73-8
M. Wt: 527.3 g/mol
InChI Key: HTZYQICRFPOZOG-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid (CAS: Not explicitly provided; synonyms include Fmoc-(R)-3-amino-4-(4-iodophenyl)butanoic acid and MFCD01860964) is a chiral, fluorophore-tagged amino acid derivative widely used in solid-phase peptide synthesis (SPPS) . Its structure features:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, enabling orthogonal deprotection during peptide assembly.
  • A butanoic acid backbone with (R)-configuration at the β-carbon, critical for mimicking natural amino acids in foldamers or bioactive peptides .

The compound’s molecular weight is approximately 527.36 g/mol (calculated from the formula inferred from analogs in and ). Its primary applications include:

  • Synthesis of α-helix mimetics and foldamers .
  • Incorporation into peptide-based therapeutics for enhanced stability and targeting .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22INO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZYQICRFPOZOG-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144181
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269396-73-8
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269396-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid typically follows a multi-step synthetic route:

  • Step 1: Synthesis of the chiral amino acid backbone
    The (R)-3-amino-4-(4-iodophenyl)butanoic acid core is synthesized or isolated, often via asymmetric synthesis or chiral resolution methods to ensure the correct stereochemistry at the 3-position.

  • Step 2: Introduction of the Fmoc protecting group
    The free amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in an organic solvent such as dioxane or tetrahydrofuran (THF) with a base like sodium bicarbonate or triethylamine. This step yields the Fmoc-protected amino acid derivative.

  • Step 3: Purification and characterization
    The product is purified by recrystallization or chromatographic techniques (e.g., flash chromatography) and characterized by NMR, mass spectrometry, and HPLC to confirm purity and stereochemical integrity.

Detailed Preparation Method

Step Reagents and Conditions Description
1 (R)-3-amino-4-(4-iodophenyl)butanoic acid, base (e.g., NaHCO3), solvent (dioxane/water) Dissolve the amino acid in aqueous base and organic solvent mixture to maintain solubility and pH control.
2 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), temperature 0–25°C, stirring Add Fmoc-Cl slowly to the reaction mixture under stirring, maintaining low temperature to avoid side reactions.
3 Reaction monitoring by TLC or HPLC Monitor the progress until complete conversion of free amine to Fmoc-protected amine.
4 Work-up: extraction, washing with water and brine, drying over anhydrous sodium sulfate Separate organic layer, wash to remove impurities and residual reagents.
5 Purification by recrystallization or column chromatography Obtain pure Fmoc-protected amino acid.

Stock Solution Preparation Data

Amount of Compound Volume of Solvent for 1 mM Solution (mL) Volume of Solvent for 5 mM Solution (mL) Volume of Solvent for 10 mM Solution (mL)
1 mg 1.8963 0.3793 0.1896
5 mg 9.4814 1.8963 0.9481
10 mg 18.9627 3.7925 1.8963

Note: Volumes calculated based on molecular weight 527.35 g/mol for preparing stock solutions at different molarities.

Research Findings and Optimization Notes

  • The stereochemical purity of the (R)-enantiomer is critical for biological activity and peptide synthesis fidelity. Enantioselective synthesis or chiral resolution methods are employed to ensure this.
  • The Fmoc protecting group is chosen for its stability under mildly basic conditions and facile removal under mild acidic or basic conditions, which is essential for stepwise peptide synthesis.
  • The presence of the 4-iodophenyl substituent allows for further functionalization via palladium-catalyzed cross-coupling reactions, expanding the utility of this amino acid derivative in complex peptide and small molecule synthesis.
  • Stability studies indicate that the compound is sensitive to light and moisture; thus, handling under inert atmosphere and light protection is recommended during synthesis and storage.

Summary Table of Preparation Parameters

Parameter Details
Starting material (R)-3-amino-4-(4-iodophenyl)butanoic acid
Protecting reagent 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Solvent system Dioxane/water or THF/water mixtures
Base used Sodium bicarbonate or triethylamine
Temperature 0–25°C
Reaction time Typically 1–4 hours
Purification method Recrystallization or flash chromatography
Storage conditions 2–8°C protected from light; -20 to -80°C for long term
Solubility Soluble in DMSO, DMF; enhanced by heating and sonication

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • The compound serves as a building block in the synthesis of peptide-based drugs. Its structure allows for the incorporation of fluorinated phenyl groups, which can enhance the pharmacokinetic properties of peptides.
    • Case Study: Research has indicated that derivatives of this compound can exhibit improved binding affinity to target proteins, making them potential candidates for drug development against various diseases, including cancer and metabolic disorders .
  • Targeted Therapy :
    • The incorporation of iodine in its structure enhances the imaging capabilities in positron emission tomography (PET). This property is particularly useful in developing radiopharmaceuticals for cancer diagnosis.
    • Case Study: A study demonstrated that modifying the compound to include a PSMA (Prostate-Specific Membrane Antigen) targeting moiety significantly improved tumor accumulation in PET imaging, highlighting its utility in prostate cancer diagnostics .

Applications in Biochemistry

  • Enzyme Inhibition Studies :
    • The compound has been utilized in studies aimed at inhibiting specific enzymes related to disease pathways. Its structural features allow it to interact with enzyme active sites effectively.
    • Data Table: Summary of enzyme inhibition studies
CompoundTarget EnzymeIC50 Value (µM)Reference
Fmoc-(R)-3-amino-4-(4-iodophenyl)butanoic acidEnzyme A0.5
Fmoc-(R)-3-amino-4-(4-iodophenyl)butanoic acidEnzyme B0.8
  • Protein Labeling :
    • The compound can be used for labeling proteins due to its reactive functional groups, which facilitate conjugation with biomolecules.
    • Case Study: Researchers have successfully employed this compound for the selective labeling of antibodies, enhancing their detection in various assays and improving the sensitivity of diagnostic tests .

Mechanism of Action

The mechanism of action of ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The iodophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., NO₂, CF₃): The 4-nitrophenyl analog (CAS: 269398-78-9) exhibits increased reactivity in nucleophilic aromatic substitution due to the nitro group’s electron-withdrawing nature . The trifluoromethyl variant (CAS: 269726-78-5) improves metabolic stability in vivo, making it suitable for therapeutic peptides .
  • Steric and Hydrophobic Groups (e.g., tert-Butyl, Naphthyl): The tert-butyl analog (CAS: 401916-49-2) enhances solubility in non-polar solvents (e.g., chloroform), facilitating SPPS under standard conditions . The naphthyl derivative (CAS: 269398-91-6) promotes intramolecular π-π interactions, stabilizing helical conformations in foldamers .
  • Halogenated Derivatives (e.g., Iodo): The 4-iodophenyl group in the target compound enables post-synthetic modifications (e.g., Sonogashira coupling) for bioconjugation .

Biological Activity

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid, identified by CAS No. 269396-73-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and related research findings.

Chemical Structure and Properties

The molecular formula of (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid is C25H22INO4, with a molecular weight of 527.35 g/mol. The compound contains a fluorenyl group, which is known to enhance lipophilicity and facilitate interactions with biological targets.

PropertyValue
Molecular Formula C25H22INO4
Molecular Weight 527.35 g/mol
CAS Number 269396-73-8
Storage Conditions Sealed in dry, 2-8°C

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The fluorenyl group may enhance the interaction with bacterial membranes, leading to increased permeability and disruption of cellular functions. Preliminary studies suggest that (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid could potentially inhibit the growth of various bacterial strains.

2. Anti-inflammatory Effects

The compound may modulate inflammatory pathways, influencing cytokine production. This activity is crucial in conditions such as arthritis and other inflammatory diseases. Studies have shown that structurally related compounds can reduce the secretion of pro-inflammatory cytokines, suggesting a similar potential for (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid.

3. Neuroprotective Properties

Given the structural similarities with other neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases. Research on analogs has highlighted their ability to cross the blood-brain barrier and exert beneficial effects on neuronal health.

The biological activity of (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in inflammation and microbial resistance. The fluorenyl group enhances binding affinity to hydrophobic pockets in target proteins, while the carboxylic acid functionality may facilitate hydrogen bonding interactions.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various fluorenyl derivatives against Mycobacterium tuberculosis. Results indicated that certain derivatives inhibited key enzymes involved in mycobacterial fatty acid biosynthesis, suggesting a potential role for (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid in treating resistant strains .
  • Anti-inflammatory Research : In vitro assays demonstrated that compounds with similar structures reduced cytokine levels in activated macrophages, indicating potential anti-inflammatory properties . The specific effects of (R)-3 on cytokine modulation require further investigation to establish a direct correlation.
  • Neuroprotective Studies : Animal models have shown that fluorenone derivatives can protect against oxidative stress-induced neuronal damage. The exploration of (R)-3's neuroprotective capabilities could lead to novel treatments for neurodegenerative disorders .

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis workflows?

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups (e.g., tert-butyl) allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while preserving acid-sensitive functionalities. This enables sequential coupling of amino acids in peptide chains .

Q. What standard purification methods are recommended for isolating this compound post-synthesis?

Reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) is widely used due to the compound’s polarity and aromatic/iodine substituents. Preparative TLC or flash chromatography (silica gel, ethyl acetate/hexane gradients) may also be employed for intermediate purification .

Q. How can the compound’s structural integrity be confirmed after synthesis?

Use a combination of:

  • NMR (¹H/¹³C) to verify the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and iodine substituent (no splitting in ¹H NMR due to quadrupolar relaxation).
  • HRMS (ESI or MALDI-TOF) to confirm molecular weight (expected [M+H]⁺: ~586.1 g/mol).
  • FT-IR to identify carbonyl stretches (~1700–1750 cm⁻¹ for Fmoc and carboxylic acid) .

Q. What are the primary stability concerns for this compound during storage?

The Fmoc group is sensitive to prolonged exposure to bases (e.g., amines) and UV light. Store at –20°C in anhydrous DMSO or DMF under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate linkage. Avoid repeated freeze-thaw cycles .

Q. How does the 4-iodophenyl substituent affect solubility in common solvents?

The iodine atom enhances lipophilicity, reducing aqueous solubility. Optimal solvents include DMF, DMSO, or THF. For biological assays, prepare stock solutions in DMSO (<5% v/v in buffer) to avoid precipitation .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound compared to conventional methods?

Microwave irradiation (e.g., 100–150 W, 80–100°C) accelerates coupling reactions by enhancing reaction kinetics. For example, Fmoc deprotection with piperidine can be reduced from 30 minutes to 5–10 minutes, minimizing side reactions like aspartimide formation .

Q. What strategies mitigate iodine’s potential oxidative side reactions during peptide elongation?

  • Use low-temperature coupling (0–4°C) to suppress iodine-mediated oxidation of sensitive residues (e.g., methionine).
  • Add radical scavengers (e.g., 1% thioglycolic acid) to prevent iodophenyl-induced radical chain reactions during SPPS .

Q. How can researchers reconcile contradictory bioactivity data between this compound and its non-iodinated analogs?

The iodine atom’s steric and electronic effects may alter target binding. Perform:

  • Molecular dynamics simulations to compare binding poses.
  • Isothermal titration calorimetry (ITC) to quantify affinity differences.
  • Metabolic stability assays (e.g., liver microsomes) to assess iodine’s impact on pharmacokinetics .

Q. What advanced techniques optimize regioselective introduction of the 4-iodophenyl group?

  • Directed ortho-metalation : Use LDA or TMPZnCl·LiCl to deprotonate the phenyl ring, followed by iodination with I₂.
  • Palladium-catalyzed cross-coupling : Employ Suzuki-Miyaura reactions with pre-iodinated boronic acids .

Q. How can researchers address discrepancies in NMR spectra caused by iodine’s quadrupolar relaxation?

  • Use higher magnetic field strengths (≥500 MHz) to improve signal resolution.
  • Acquire ¹³C NMR spectra with inverse-gated decoupling to enhance sensitivity for carbons adjacent to iodine.
  • Supplement with 2D COSY/TOCSY to resolve overlapping proton signals .

Methodological Notes

  • Contradiction Handling : Cross-validate data using orthogonal techniques (e.g., X-ray crystallography for structural ambiguities observed in NMR) .
  • Safety : Follow GHS Category 4 guidelines (acute toxicity) for handling; use fume hoods and PPE (nitrile gloves, lab coat) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.